Ortho-Methyl Substitution Enables APOL1 Inhibitor Activity Unavailable to Unsubstituted Phenyl Analogs
The 2-methyl-4-phenylpiperidin-4-ol scaffold, of which 4-(2-methylphenyl)piperidin-4-ol is the core building block, has been specifically claimed as a key structural motif in Vertex Pharmaceuticals' patent applications for APOL1 inhibitors targeting pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease [1]. This indicates that the ortho-methyl substitution provides a unique pharmacophoric feature for APOL1 engagement that is not present in unsubstituted 4-phenylpiperidin-4-ol analogs. The patent explicitly identifies 2-methyl-4-phenylpiperidin-4-ol derivatives, highlighting the critical nature of the ortho-methyl substitution pattern for this therapeutic target [1].
| Evidence Dimension | Patent-claimed biological target engagement |
|---|---|
| Target Compound Data | 2-Methyl-4-phenylpiperidin-4-ol derivatives claimed as APOL1 inhibitors |
| Comparator Or Baseline | Unsubstituted 4-phenylpiperidin-4-ol analogs (not claimed for this target) |
| Quantified Difference | Not available (qualitative patent claim) |
| Conditions | Patent application US 20250163021 (Vertex Pharmaceuticals) for APOL1-mediated diseases including pancreatic cancer, FSGS, and non-diabetic kidney disease |
Why This Matters
For laboratories developing APOL1-targeted therapeutics, this compound provides a direct entry point to a patented pharmacophore that simpler analogs cannot access.
- [1] Vertex Pharmaceuticals Incorporated. 2-Methyl-4-phenylpiperidin-4-ol derivatives as inhibitors of APOL1 and methods of using same. US Patent Application 20250163021, 2025. View Source
